5-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one
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Overview
Description
5-Methoxy-2,7-dimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. . The structure of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one consists of a benzene ring fused to a 4H-pyran ring, with methoxy and dimethyl substituents at specific positions.
Preparation Methods
The synthesis of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of a base can lead to the formation of the chromene ring . Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
5-Methoxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the chromene ring can lead to the formation of quinones, while reduction can yield dihydrochromenes .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with diverse biological activities . In biology and medicine, chromenes have shown promising anticancer, antimicrobial, and anti-inflammatory properties . Additionally, this compound has been investigated for its potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Methoxy-2,7-dimethyl-4H-chromen-4-one can be compared with other similar compounds, such as chromanone and chromone derivatives . While these compounds share a similar core structure, the presence of different substituents can lead to variations in their biological activities and properties . For instance, chromanone derivatives have been shown to exhibit anticancer and antimicrobial activities, similar to 5-Methoxy-2,7-dimethyl-4H-chromen-4-one .
Similar Compounds
- Chromanone
- Chromone
- 5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
- 7-Benzyloxy-5-methoxy-2-phenyl-4H-chromen-4-one
Properties
CAS No. |
62806-17-1 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methoxy-2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-7-4-10(14-3)12-9(13)6-8(2)15-11(12)5-7/h4-6H,1-3H3 |
InChI Key |
PEKVGPQZPMQUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C |
Origin of Product |
United States |
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